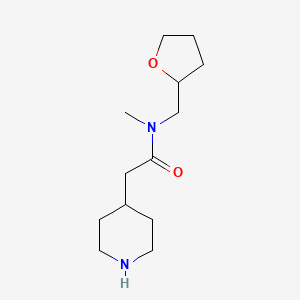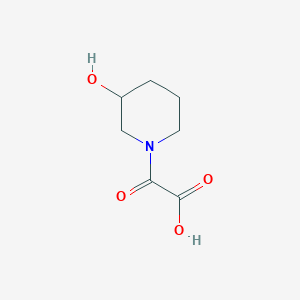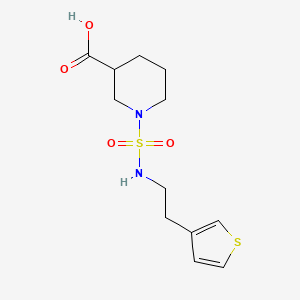
1-(Butylsulfonyl)pyrrolidine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)pyrrolidine-2-methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing compounds and has been found to exhibit promising results in various biological assays.
Mecanismo De Acción
The exact mechanism of action of 1-(Butylsulfonyl)pyrrolidine-2-methanol is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating the activity of ion channels and receptors in the central nervous system. It has also been proposed that the compound may act by inhibiting the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects
1-(Butylsulfonyl)pyrrolidine-2-methanol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. The compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. In addition, 1-(Butylsulfonyl)pyrrolidine-2-methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Butylsulfonyl)pyrrolidine-2-methanol in lab experiments is its ability to exhibit multiple therapeutic properties. The compound has been found to possess anticonvulsant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-(Butylsulfonyl)pyrrolidine-2-methanol. One of the main areas of focus is the investigation of its potential therapeutic properties in human clinical trials. The compound has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another future direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the mechanism of action of 1-(Butylsulfonyl)pyrrolidine-2-methanol needs to be further elucidated to better understand its therapeutic potential. Finally, the compound's potential as a drug delivery system for other therapeutics should be explored.
Métodos De Síntesis
The synthesis of 1-(Butylsulfonyl)pyrrolidine-2-methanol involves the reaction of pyrrolidine with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(Butylsulfonyl)pyrrolidine, which is then reduced using sodium borohydride to obtain 1-(Butylsulfonyl)pyrrolidine-2-methanol. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-(Butylsulfonyl)pyrrolidine-2-methanol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anti-inflammatory, and antinociceptive properties in animal models. The compound has also been shown to possess neuroprotective effects and has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(1-butylsulfonylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7-14(12,13)10-6-4-5-9(10)8-11/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYWLHSMNKSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butylsulfonylpyrrolidin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)

![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)

![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)